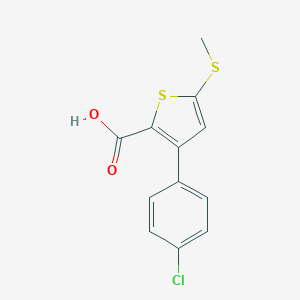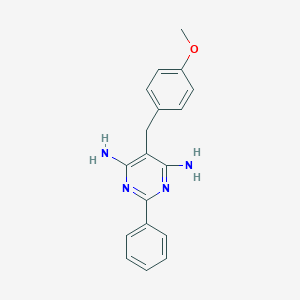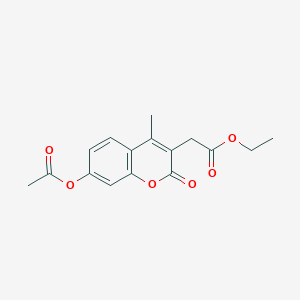![molecular formula C15H13FN2O2S B368743 1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole CAS No. 309272-82-0](/img/structure/B368743.png)
1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, also known as FSB, is a benzimidazole derivative that has gained attention in recent years due to its potential as a therapeutic agent. FSB has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting key enzymes involved in cancer cell proliferation and viral replication. This compound has been shown to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of the hepatitis B virus polymerase, which is essential for viral replication.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. This compound has been shown to reduce inflammation in animal models of rheumatoid arthritis, and to reduce liver damage in animal models of hepatitis B virus infection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in lab experiments is its relatively low toxicity compared to other anticancer agents. However, this compound is not water-soluble, which can make it difficult to administer in some experimental settings. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets for this compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a therapeutic agent for cancer and viral infections.
Synthesemethoden
1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be synthesized through a multistep process involving the reaction of 4-fluorobenzenesulfonyl chloride with 2-amino-5,6-dimethylbenzimidazole, followed by purification and isolation of the this compound product. This synthesis method has been optimized and reported in several research articles.
Wissenschaftliche Forschungsanwendungen
1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been investigated for its antiviral properties, specifically against hepatitis B and C viruses. Additionally, this compound has demonstrated anti-inflammatory effects in animal models of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-10-7-14-15(8-11(10)2)18(9-17-14)21(19,20)13-5-3-12(16)4-6-13/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCPLLBAMJPPHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327092 |
Source


|
| Record name | 1-(4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
309272-82-0 |
Source


|
| Record name | 1-(4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B368687.png)




![2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide](/img/structure/B368712.png)


![3-[(4-ethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B368722.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B368730.png)